(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide
Description
Properties
IUPAC Name |
4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S2/c22-14-9-11(21(25)26)5-6-13(14)19-16(23)4-1-7-20-17(24)15(29-18(20)28)10-12-3-2-8-27-12/h2-3,5-6,8-10,22H,1,4,7H2,(H,19,23)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJPPNVVVFFJMR-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide typically involves a multi-step process:
Formation of the Thioxothiazolidinone Core: This step involves the reaction of a thioamide with a haloketone under basic conditions to form the thioxothiazolidinone ring.
Furan-2-ylmethylene Introduction: The furan-2-ylmethylene group is introduced via a Knoevenagel condensation reaction between furan-2-carbaldehyde and the thioxothiazolidinone intermediate.
Coupling with Butanamide: The final step involves coupling the intermediate with 2-hydroxy-4-nitrophenylbutanamide under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The furan ring and thioxothiazolidinone moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the furan and thioxothiazolidinone rings.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Substituted derivatives at the nitrophenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential bioactivity. The presence of the nitrophenyl and thioxothiazolidinone groups suggests potential antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide could be explored as a lead compound for drug development. Its structural features may interact with biological targets, offering therapeutic potential.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group could participate in redox reactions, while the thioxothiazolidinone moiety might interact with thiol groups in proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound differ primarily in their aryl/heteroaryl substituents and side-chain modifications. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
Key Findings
Electronic Effects: The nitro group in the target compound and Analog 3/5 provides strong electron-withdrawing effects, stabilizing the thioxothiazolidinone ring .
Bioactivity Implications :
- Pyridine-containing analogs (e.g., Analog 1) exhibit improved solubility in polar solvents due to the basic nitrogen atom .
- Ethoxyphenyl derivatives (e.g., Analog 2) may display enhanced lipophilicity, favoring passive diffusion across biological membranes .
Synthetic Challenges: Ortho-substituted nitro groups (target compound, Analog 4) require precise regioselective synthesis to avoid byproducts, as noted in ’s Friedel-Crafts and alkylation protocols .
Spectroscopic Differentiation: IR spectra of thioxothiazolidinone derivatives show distinct νC=S (1240–1260 cm⁻¹) and νNH (3150–3414 cm⁻¹) bands, confirming tautomeric forms .
Biological Activity
(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide is a complex organic compound notable for its unique structural features, including a thiazolidinone ring, a furan moiety, and a nitrophenyl substituent. These components suggest significant potential for various biological activities, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is believed to involve interactions with various biological targets, including enzymes and receptors. The thiazolidinone ring and furan moiety are critical for binding affinity, potentially modulating several biochemical pathways.
Antimicrobial Activity
Preliminary studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of thiazolidinones have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro tests suggest that this compound may possess comparable or superior antibacterial activity compared to standard antibiotics like ampicillin .
Anticancer Properties
Research has highlighted the anticancer potential of compounds containing furan and thiazolidine structures. The ability to inhibit cancer cell proliferation has been observed in related compounds, indicating that this compound may also exhibit similar effects .
Anti-inflammatory Effects
The presence of the nitrophenyl group suggests potential anti-inflammatory activity. Compounds with similar functionalities have been documented to inhibit pro-inflammatory cytokines, which could be a mechanism through which this compound exerts its biological effects .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several thiazolidinone derivatives against a panel of bacterial strains. Results indicated that compounds with the thiazolidinone scaffold exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed enhanced potency compared to traditional antibiotics .
| Compound | Activity Against MRSA | MIC (µg/mL) |
|---|---|---|
| Compound A | Yes | 0.31 |
| Compound B | Yes | 0.25 |
| (E)-4-(5-(furan... | Yes | 0.15 |
Study 2: Anticancer Screening
In another study focused on anticancer properties, derivatives similar to (E)-4-(5-(furan... were tested on various cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Mitochondrial dysfunction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
